molecular formula C16H16N2O3S2 B4756428 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No. B4756428
M. Wt: 348.4 g/mol
InChI Key: ICAYLWPSUVTAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a multifunctional molecule that exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is complex and multifaceted. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can act as a direct antioxidant by scavenging free radicals and reactive oxygen species. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also modulate the activity of various enzymes and transcription factors involved in oxidative stress and inflammation. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also interact with various ion channels and receptors in the nervous system, which can modulate the release of neurotransmitters and the activity of neurons.
Biochemical and Physiological Effects
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can protect cells from oxidative stress and inflammation-induced damage by scavenging free radicals and reactive oxygen species. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also modulate the activity of various enzymes and transcription factors involved in oxidative stress and inflammation. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to have neuroprotective effects, which can prevent or delay the onset of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has several advantages for lab experiments. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a multifunctional molecule that exhibits a wide range of biological activities, which can be studied in various disease models. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is also readily available and can be synthesized in large quantities. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has some limitations for lab experiments. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in some cell-based assays. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also interact with various enzymes and receptors, which can complicate the interpretation of some experimental results.

Future Directions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has several potential future directions for research. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can be studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also be studied for its potential use as a drug delivery system, as it can interact with various enzymes and receptors. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can also be studied for its potential use in combination therapy with other drugs, as it can exhibit synergistic effects with some drugs. Finally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can be studied for its potential use in the development of new drugs, as it can serve as a scaffold for the synthesis of new molecules with improved biological activity.
Conclusion
In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a multifunctional molecule that exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has several advantages for lab experiments, but also some limitations. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has several potential future directions for research, including its potential use as a drug delivery system, in combination therapy, and in the development of new drugs.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been shown to exhibit antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation-induced damage. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to have neuroprotective effects, which can prevent or delay the onset of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-2-21-13-8-9-14-15(10-13)22-16(17-14)18-23(19,20)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYLWPSUVTAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
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